1H-Indene-1-thione, 2-(4-methoxyphenyl)-3-(phenylamino)-
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Overview
Description
1H-Indene-1-thione, 2-(4-methoxyphenyl)-3-(phenylamino)- is a complex organic compound that belongs to the class of indene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1-thione, 2-(4-methoxyphenyl)-3-(phenylamino)- typically involves multi-step organic reactions. Common starting materials might include indene derivatives, thionating agents, and substituted anilines. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Indene-1-thione, 2-(4-methoxyphenyl)-3-(phenylamino)- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group to a thiol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1H-Indene-1-thione, 2-(4-methoxyphenyl)-3-(phenylamino)- involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, altering their activity, and triggering downstream biological responses.
Comparison with Similar Compounds
Similar Compounds
1H-Indene-1-thione derivatives: Compounds with similar core structures but different substituents.
Phenylamino derivatives: Compounds with phenylamino groups attached to various core structures.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups attached to different core structures.
Uniqueness
1H-Indene-1-thione, 2-(4-methoxyphenyl)-3-(phenylamino)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and various research applications.
Properties
CAS No. |
50880-85-8 |
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Molecular Formula |
C22H17NOS |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-anilino-2-(4-methoxyphenyl)indene-1-thione |
InChI |
InChI=1S/C22H17NOS/c1-24-17-13-11-15(12-14-17)20-21(23-16-7-3-2-4-8-16)18-9-5-6-10-19(18)22(20)25/h2-14,23H,1H3 |
InChI Key |
PZIWXUIWVIIBEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=S)NC4=CC=CC=C4 |
Origin of Product |
United States |
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